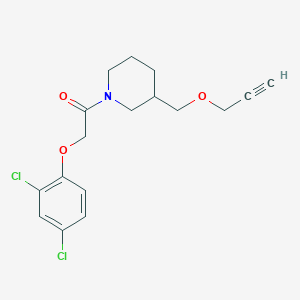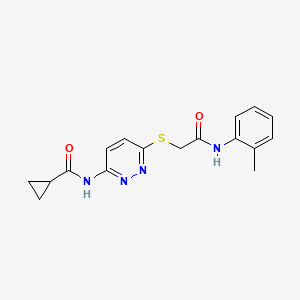
N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazine family and has a cyclopropane carboxamide moiety in its structure.
Wissenschaftliche Forschungsanwendungen
Ethylene Biosynthesis Inhibition
One of the notable applications is in the field of agriculture, where derivatives similar to the specified compound have been identified as inhibitors of ethylene biosynthesis. Ethylene is a plant hormone that influences fruit ripening and flower senescence, which can lead to postharvest losses. A study by Sun et al. (2017) found that pyrazinamide, a compound structurally related to the specified chemical, and its derivatives can inhibit ethylene production in Arabidopsis thaliana. This inhibition occurs through the suppression of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), a key enzyme in ethylene formation. The potential of these compounds as regulators of plant metabolism, particularly for extending the shelf life of fruits and flowers, is significant (Sun et al., 2017).
Antimicrobial Properties
Compounds with a similar structure have been evaluated for their antimicrobial properties. Bhuiyan et al. (2006) synthesized a series of thienopyrimidine derivatives and assessed their antimicrobial activity. These compounds exhibited pronounced antimicrobial effects, suggesting potential applications in developing new antimicrobial agents (Bhuiyan et al., 2006).
Herbicide Development
Another research avenue is the development of herbicides. Hilton et al. (1969) investigated four substituted pyridazinone compounds, including their phytotoxic effects on barley. These compounds inhibited the Hill reaction and photosynthesis, mechanisms underlying their herbicidal action. This study points to the potential of pyridazinone derivatives in creating new herbicides (Hilton et al., 1969).
Antitumor Activity
The realm of medicinal chemistry has explored derivatives of pyridazinone for antitumor activity. Liu et al. (1996) synthesized and evaluated a series of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone for their cytotoxicity and antineoplastic activity against L1210 leukemia. The study highlighted several compounds with significant antitumor activities, illustrating the potential therapeutic applications of these derivatives (Liu et al., 1996).
Eigenschaften
IUPAC Name |
N-[6-[2-(2-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-4-2-3-5-13(11)18-15(22)10-24-16-9-8-14(20-21-16)19-17(23)12-6-7-12/h2-5,8-9,12H,6-7,10H2,1H3,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIBUFYGWMXFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

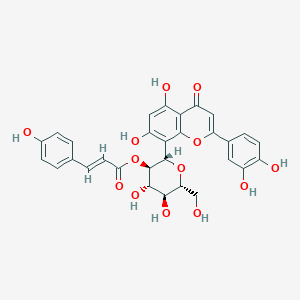
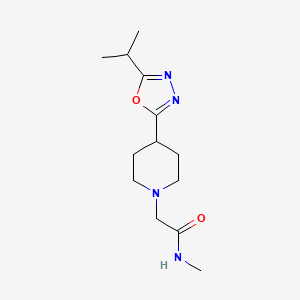
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2959319.png)
![[2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2959320.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide](/img/structure/B2959321.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxamide](/img/structure/B2959324.png)
![6-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959325.png)
![7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B2959326.png)
![ethyl 2-{(E)-1-[4-(2-pyrimidinyloxy)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B2959327.png)

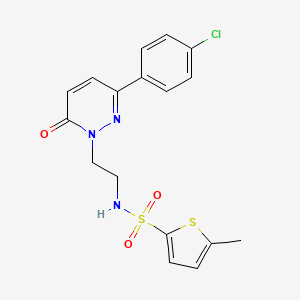
![4-[2-Cyano-2-(4-phenyl-thiazol-2-yl)-vinylamino]-benzamide](/img/structure/B2959334.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide](/img/structure/B2959335.png)
